2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol
Overview
Description
2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol is a chemical compound that belongs to the class of organic compounds known as aminopyridines. It features a pyridine ring substituted with a chloro group and an ethylamino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol typically involves the reaction of 6-chloro-2-pyridinecarboxaldehyde with ethylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce ethylamino alcohols.
Scientific Research Applications
2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol involves its interaction with specific molecular targets. The chloro and ethylamino groups facilitate binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Chloro-3-pyridinyl)(ethyl)amino]-1-ethanol
- 2-[(6-Chloro-4-pyridinyl)(ethyl)amino]-1-ethanol
- 2-[(6-Chloro-5-pyridinyl)(ethyl)amino]-1-ethanol
Uniqueness
What sets 2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol apart from its analogs is its specific substitution pattern on the pyridine ring, which can significantly influence its reactivity and biological activity. The position of the chloro group and the ethylamino group can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
2-[(6-chloropyridin-2-yl)-ethylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-2-12(6-7-13)9-5-3-4-8(10)11-9/h3-5,13H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVHIIYDMYHEED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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